2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMHIEFSJYVSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the intermediate with ethylthiol in the presence of a suitable catalyst.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has been evaluated for its effectiveness against various pathogens.
Study Findings on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound using the broth microdilution method against both Gram-positive and Gram-negative bacteria. The results indicated:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, leading to cell death.
Anticancer Potential
The anticancer properties of this compound have been explored through various studies. The compound has shown promise in inducing apoptosis in cancer cell lines, likely through the activation of caspase pathways and modulation of gene expression related to cell survival and proliferation.
Study Findings on Anticancer Activity
In a study evaluating the effects on different cancer cell lines, the compound demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings suggest that structural modifications can enhance potency against cancer cells, highlighting the importance of structure-activity relationship (SAR) studies in drug development.
Corrosion Inhibition
Another area of application for this compound is as a corrosion inhibitor. A study investigated its effectiveness in inhibiting corrosion of mild steel in acidic environments. The results indicated that the compound could significantly reduce corrosion rates, making it a candidate for further exploration in industrial applications.
Study Findings on Corrosion Inhibition
The synthesized compound was tested using weight loss measurements and potentiodynamic polarization techniques. The findings suggested:
- Weight Loss Method: A reduction in weight loss was observed when the compound was present, indicating effective inhibition.
- Potentiodynamic Polarization: The presence of the compound shifted the corrosion potential, suggesting it acts as a mixed-type inhibitor.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Key Observations:
Ethylthio vs.
Methoxy vs. Chloro/Halogen Substitution : The 6-methoxy group in the target compound offers electron-donating effects, stabilizing the benzothiazole ring, whereas chloro substituents (e.g., in ) enhance electrophilicity, favoring interactions with nucleophilic biological targets .
Auxiliary Substituents: Compounds with additional groups (e.g., dimethylaminoethyl in ) exhibit broader pharmacological profiles due to enhanced solubility or dual-targeting capabilities .
Key Findings:
- The target compound’s ethylthio group may confer stronger antimicrobial activity compared to methylthio analogues due to improved membrane penetration .
- Chlorine substitution (e.g., in ) correlates with higher anticancer potency, likely due to increased DNA binding affinity .
- Nitro and dimethylaminoethyl groups () enhance anticancer activity through reactive oxygen species (ROS) generation and solubility, respectively .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) : The target compound’s ethylthio group increases LogP (~3.2) compared to methylthio analogues (LogP ~2.5), favoring blood-brain barrier penetration but requiring formulation optimization for solubility .
- Metabolic Stability : Methoxy groups generally reduce oxidative metabolism, whereas ethylthio groups may undergo sulfur oxidation, necessitating prodrug strategies .
Biological Activity
2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
The compound features an ethylthio group and a methoxybenzo[d]thiazol-2-yl moiety attached to a benzamide core. Its molecular formula is CHNOS, with a molecular weight of approximately 270.34 g/mol. The presence of these functional groups enhances its solubility and reactivity, making it a suitable candidate for medicinal chemistry applications.
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
-
Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including:
- Colo205 (colon cancer)
- U937 (human leukemic monocyte lymphoma)
- MCF7 (breast cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- The compound activates the p53 protein , a crucial regulator of the cell cycle and apoptosis, leading to:
- G2/M cell cycle arrest
- Induction of apoptosis via modulation of Bcl-2 and Bax protein levels, resulting in increased caspase expression.
- The compound activates the p53 protein , a crucial regulator of the cell cycle and apoptosis, leading to:
- Research Findings :
Antimicrobial Activity
The compound has also exhibited antimicrobial properties, suggesting its potential as an effective therapeutic agent against various bacterial infections. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
The biological effects of this compound can be summarized as follows:
- Interaction with p53 : The compound binds to p53, leading to its activation.
- Induction of Apoptosis : Activation results in changes in protein expression levels (Bcl-2, Bax), promoting apoptotic pathways.
- Cell Cycle Arrest : The G2/M phase arrest prevents cancer cells from proliferating further.
Data Tables
| Biological Activity | Cancer Cell Lines | Concentration Range | Mechanism |
|---|---|---|---|
| Anticancer | Colo205 | 1-4 μM | p53 activation |
| U937 | Apoptosis induction | ||
| MCF7 | Cell cycle arrest | ||
| A549 | Caspase expression increase | ||
| Antimicrobial | Various Bacteria | Varies | Membrane disruption |
Case Studies
- Study on Anticancer Properties :
-
Antimicrobial Efficacy :
- The compound's antimicrobial activity was evaluated against standard bacterial strains using disk diffusion methods. Results indicated a notable zone of inhibition compared to control groups, affirming its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves coupling benzothiazole derivatives with substituted benzamides. Key steps include:
- Thioether formation : Reacting 6-methoxybenzothiazol-2-amine with ethylthio-containing reagents under reflux in aprotic solvents (e.g., DMF) .
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide moiety. Monitor progress via TLC and confirm purity by NMR (>95%) .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (60–80°C), and catalyst loading (e.g., 1–2 mol% Pd for cross-coupling) to improve yields (typically 60–75%) .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ ~3.8 ppm, ethylthio at δ ~2.5–3.0 ppm) .
- HRMS : Confirm molecular weight (C₁₇H₁₅N₂O₂S₂; calculated m/z ~375.07) .
- IR : Identify amide C=O stretch (~1650 cm⁻¹) and benzothiazole ring vibrations .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C common for benzothiazoles) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across enzyme inhibition assays)?
- Approach :
- Assay standardization : Use uniform enzyme concentrations (e.g., 10 nM kinases) and ATP levels (1 mM) to minimize variability .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Data normalization : Express IC₅₀ values relative to cell viability (MTT assay) to distinguish cytotoxic vs. target-specific effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Substituent variation : Modify the ethylthio group to bulkier tert-butylthio or polar sulfoxide groups to assess steric/electronic effects on binding .
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., benzothiazole stacking with kinase hydrophobic pockets) .
- In vitro validation : Test derivatives against panels of related enzymes (e.g., CDK2 vs. CDK4/6) to confirm selectivity .
Q. What analytical methods are critical for detecting impurities in scaled-up synthesis batches?
- Techniques :
- HPLC-MS : Identify byproducts (e.g., de-ethylated thiol derivatives) using reverse-phase columns and ESI ionization .
- Elemental analysis : Verify purity (>98%) by comparing calculated vs. observed C/H/N/S ratios .
- XRD : Confirm crystalline form consistency to avoid polymorph-related bioactivity variations .
Q. How can researchers elucidate the reaction mechanism of this compound in enzyme inhibition?
- Experimental design :
- Kinetic studies : Measure Km/Vmax shifts via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins .
- Fluorescence quenching : Monitor tryptophan residue changes in enzymes upon compound binding (λex = 280 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
